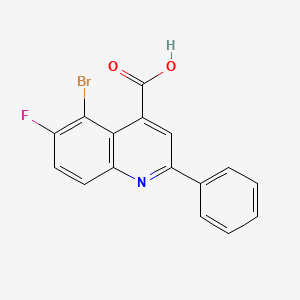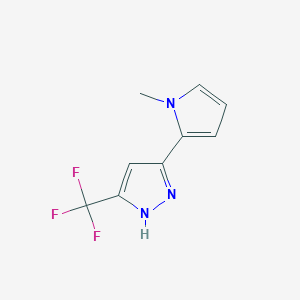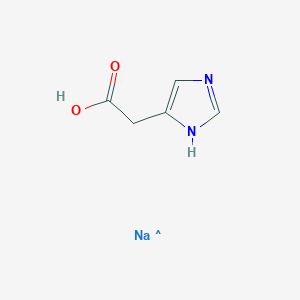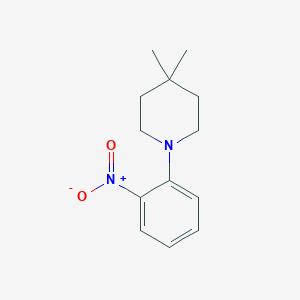
4,4-Dimethyl-1-(2-nitrophenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1-(2-nitrophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(2-nitrophenyl)piperidine typically involves the nitration of a suitable precursor followed by cyclization. One common method is the nitration of 1,4-dimethoxybenzene to obtain 2,5-dimethoxy-4-nitrophenyl derivatives, which are then reacted with piperidine under reflux conditions to yield the desired product . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as benzene or toluene for the cyclization step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 4,4-Dimethyl-1-(2-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
4,4-Dimethyl-1-(2-nitrophenyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Dimethyl-1-(2-nitrophenyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
- 1-(2,4-Dinitrophenyl)piperidine
- 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine
- 1-(4-Nitrophenyl)piperidine
Comparison: 4,4-Dimethyl-1-(2-nitrophenyl)piperidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other nitrophenyl piperidine derivatives, it may exhibit different pharmacokinetic properties and potency in biological assays. The presence of the dimethyl groups can also affect its solubility and stability.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
4,4-dimethyl-1-(2-nitrophenyl)piperidine |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)7-9-14(10-8-13)11-5-3-4-6-12(11)15(16)17/h3-6H,7-10H2,1-2H3 |
InChIキー |
UUZAWDIUXZEDFH-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)C2=CC=CC=C2[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


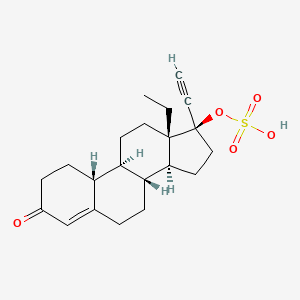
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
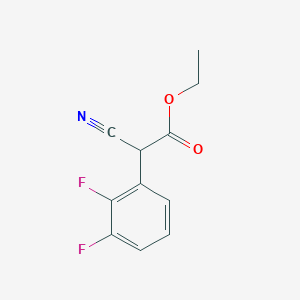
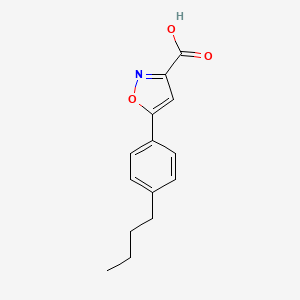

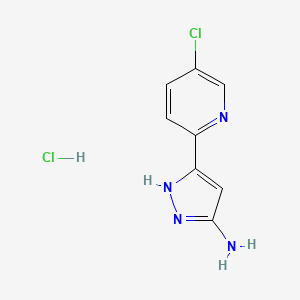
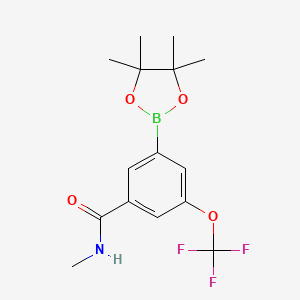

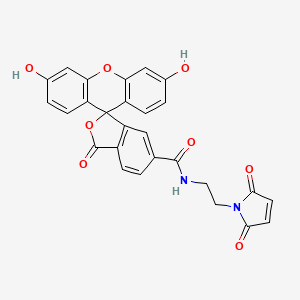
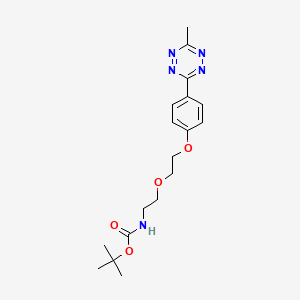
![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)
